

comparison of MTTC and resazurin-based assays

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Compound of Interest

Compound Name: MTTC

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A Comparative Guide: MTT vs. Resazurin-Based Assays for Cell Viability

For researchers, scientists, and drug development professionals, selecting the appropriate assay for measuring cell viability and cytotoxicity is a critical decision that can significantly impact experimental outcomes. Among the various methods available, the MTT and resazurin-based assays are two of the most widely used colorimetric techniques. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.

Core Principles: A Tale of Two Reductions

Both the MTT and resazurin-based assays function by measuring the metabolic activity of living cells. The fundamental principle behind both is the reduction of a substrate by mitochondrial and cytoplasmic reductases in viable cells, leading to a quantifiable color change.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial reductases in metabolically active cells to form a purple formazan product. This insoluble formazan must then be solubilized with an organic solvent before the absorbance can be measured.

Resazurin (AlamarBlue) Assay: The resazurin-based assay utilizes a blue, cell-permeable dye that is reduced by intracellular reductases to the pink, highly fluorescent resorufin. This product is soluble, eliminating the need for a solubilization step. The viability can be quantified by measuring either the fluorescence or absorbance of the resorufin product.

Head-to-Head Comparison: Key Performance Metrics

Feature	MTT Assay	Resazurin-Based Assay
Principle	Enzymatic reduction of tetrazolium salt to insoluble formazan	Enzymatic reduction of resazurin to fluorescent and colored resorufin
Endpoint	Colorimetric (Absorbance)	Fluorometric or Colorimetric (Absorbance)
Sensitivity	Lower	Higher, especially with fluorometric detection
Toxicity	Higher - MTT formazan crystals can be toxic to cells	Lower - Resazurin is less toxic, allowing for kinetic monitoring
Multiplexing	Difficult due to endpoint nature and cell lysis	Amenable to multiplexing with other non-lytic assays
Workflow	Multi-step: Reagent addition, incubation, solubilization, reading	Simpler: Reagent addition, incubation, reading
Incubation Time	Typically 2-4 hours	Can be as short as 1-4 hours, but can be extended
Linearity	Good, but can be affected by formazan crystal formation	Excellent, with a wide dynamic range

Experimental Protocols: A Step-by-Step Look

MTT Assay Protocol

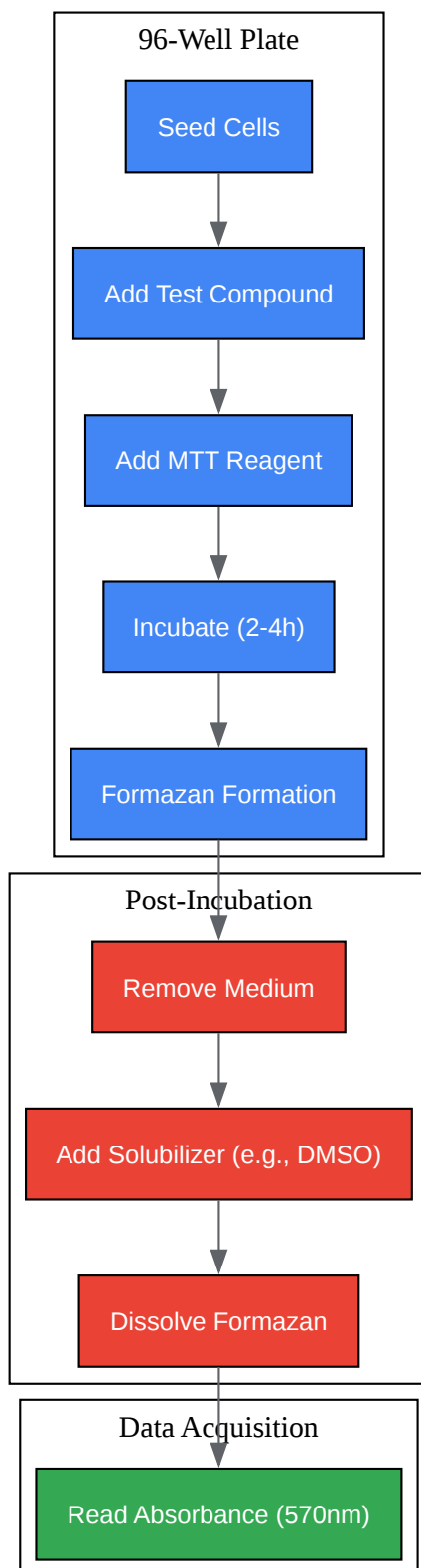
- **Cell Seeding:** Plate cells in a 96-well plate at the desired density and allow them to attach overnight.
- **Treatment:** Expose cells to the test compounds for the desired duration.

- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the culture medium and add 100 μ L of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well.
- **Absorbance Reading:** Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm.

Resazurin-Based Assay Protocol

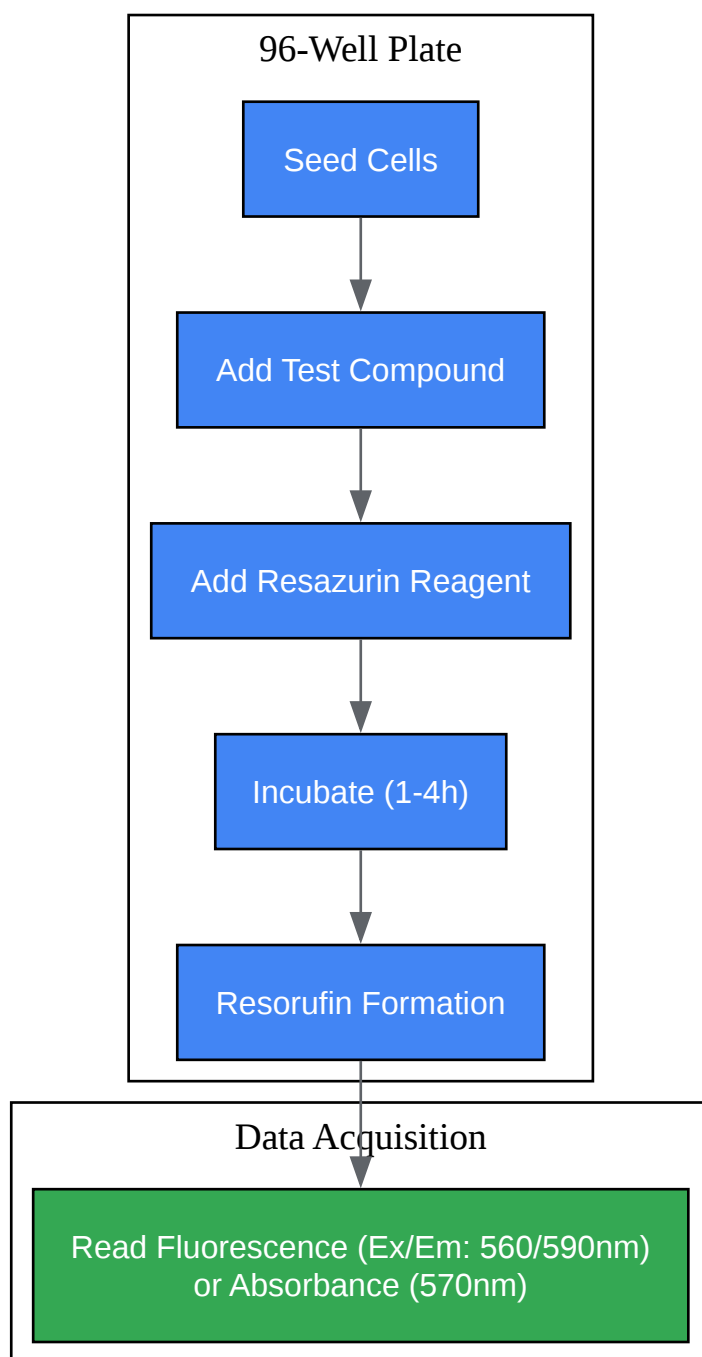
- **Cell Seeding:** Plate cells in a 96-well plate at the desired density and allow them to attach overnight.
- **Treatment:** Expose cells to the test compounds for the desired duration.
- **Resazurin Addition:** Add 10 μ L of resazurin solution to each well and incubate for 1-4 hours at 37°C.
- **Measurement:** Measure fluorescence with an excitation of 530-560 nm and an emission of 590 nm, or absorbance at 570 nm and 600 nm.

Visualizing the Workflows



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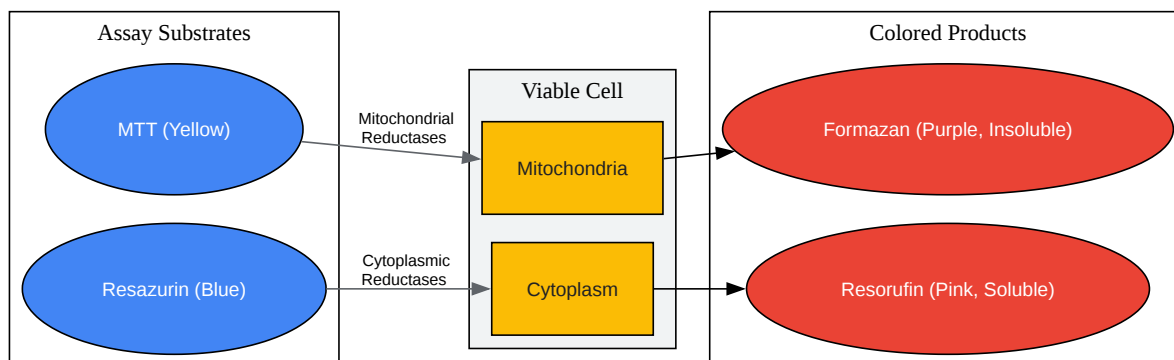
Caption: Workflow of the MTT cell viability assay.



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Caption: Workflow of the resazurin-based cell viability assay.

Signaling Pathway: The Cellular Reduction Process



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Caption: Cellular reduction pathways for MTT and resazurin.

Conclusion: Making the Right Choice

The choice between the MTT and resazurin-based assays depends heavily on the specific experimental requirements.

The MTT assay, while well-established and cost-effective, suffers from a more laborious protocol due to the formazan solubilization step and potential toxicity from the formazan crystals. This makes it less suitable for high-throughput screening and kinetic studies.

The resazurin-based assay offers a more streamlined workflow, higher sensitivity (especially with fluorometric detection), and lower toxicity. Its non-lytic nature makes it ideal for multiplexing with other assays, allowing for the extraction of more data from a single sample. While the reagents may be more expensive, the advantages in terms of time savings and data quality often outweigh the cost for many applications, particularly in drug discovery and high-throughput screening.

Ultimately, for endpoint assays where cost is a primary concern, the MTT assay remains a viable option. However, for experiments requiring higher sensitivity, kinetic monitoring, or

multiplexing capabilities, the resazurin-based assay is the superior choice.

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